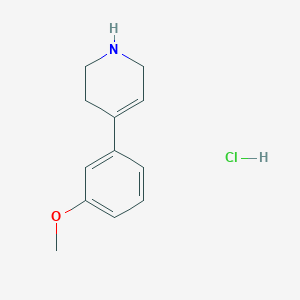

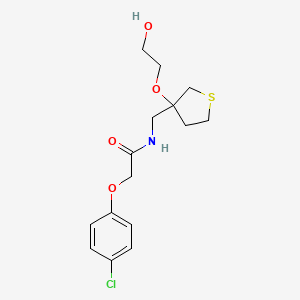

4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

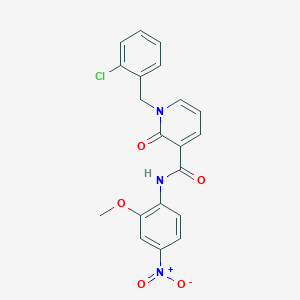

4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, also known as MPTP, is a chemical compound that is widely used in scientific research. It is a neurotoxin that was first synthesized in the 1970s and is commonly used to create animal models of Parkinson's disease. MPTP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

科学的研究の応用

Neurodegenerative Diseases

Research on neurodegenerative diseases such as Parkinson's Disease (PD) has benefited from the study of 4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride. This compound is closely related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that can induce parkinsonism in humans and animal models. Studies have focused on understanding the mechanisms of MPTP-induced neurotoxicity, exploring the role of excitatory amino acids, and investigating neuroprotective strategies against MPTP-induced dopaminergic neurodegeneration. For instance, research has highlighted the role of excitotoxicity in the mechanism of action of MPTP and discussed species differences in susceptibility to MPTP-induced parkinsonism, providing insights into the disease's pathology and potential therapeutic targets (Fornai et al., 1997).

Environmental Toxicology

The study of environmental estrogens, such as Methoxychlor, which is metabolized into compounds that exhibit estrogenic activity, has also involved research into similar compounds. While not directly related to this compound, these studies contribute to the broader understanding of how environmental contaminants can impact human health by interfering with hormonal systems. Methoxychlor and its metabolites have been shown to have adverse effects on fertility, early pregnancy, and developmental outcomes (Cummings, 1997).

Neurotoxicity and Neuroprotection

Investigations into the neuroprotective surgical strategies in Parkinson's Disease have considered the effects of neurotoxins like MPTP, closely related to this compound. These studies aim to understand how surgical interventions, such as deep brain stimulation or neurotrophic factor administration, can offer neuroprotection or restore function in the degenerative nigrostriatal system. The research underscores the complexity of translating successful preclinical interventions into clinical therapies and highlights the need for careful planning of preclinical studies to identify both benefits and potential adverse effects (Torres et al., 2017).

作用機序

Target of Action

The compound 4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is structurally similar to Tramadol , a centrally acting synthetic opioid analgesic . It is likely that this compound also targets the μ-opioid receptors (μORs) in the central nervous system . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

Based on its structural similarity to tramadol, it is plausible that it binds to the μ-opioid receptors, leading to an inhibition of the reuptake of norepinephrine and serotonin . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects .

Biochemical Pathways

The compound likely affects the opioidergic pathway, which is involved in pain perception and analgesia . By binding to the μ-opioid receptors, it may inhibit the release of GABA, a neurotransmitter that inhibits the release of norepinephrine and serotonin. This would result in an increase in the levels of these neurotransmitters, enhancing their effects .

Pharmacokinetics

Based on its structural similarity to tramadol, it is likely that it has similar adme (absorption, distribution, metabolism, and excretion) properties . Tramadol is rapidly absorbed after oral administration, with peak plasma concentrations reached within two hours . It is metabolized in the liver and excreted primarily in the urine .

Result of Action

The binding of this compound to the μ-opioid receptors and the subsequent increase in the levels of norepinephrine and serotonin can result in analgesia, or pain relief . Like other opioids, it may also produce side effects such as dizziness, somnolence, nausea, constipation, sweating, and pruritus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can affect its stability and action .

Safety and Hazards

特性

IUPAC Name |

4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10;/h2-5,9,13H,6-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPHGSWHUVIAMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]isoxazol-3-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2494968.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2494975.png)

![N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide](/img/structure/B2494978.png)

![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2494981.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2494982.png)

![(3-Methoxyphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2494988.png)